3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a fluorinated pyridine derivative with significant potential in various scientific and industrial applications. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an oxadiazole moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives followed by trifluoromethylation. The oxadiazole ring can be introduced through cyclization reactions involving suitable precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to its corresponding amine.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Pyridine N-oxides from oxidation reactions.
Amines from reduction reactions.
Substituted pyridines from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine can be used as a probe to study biological systems. Its unique structure allows for the investigation of interactions with various biomolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
2,3-Difluoro-5-(trifluoromethyl)pyridine
3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness: 3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine stands out due to its unique combination of halogenated and trifluoromethylated groups, as well as the presence of the oxadiazole ring. This combination provides enhanced chemical stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF6N3O/c10-4-1-3(8(11,12)13)2-17-5(4)6-18-7(20-19-6)9(14,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUFNUYKFNHDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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